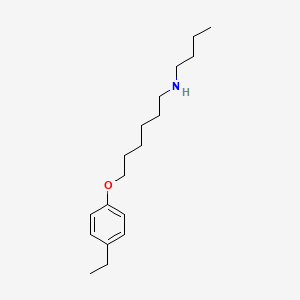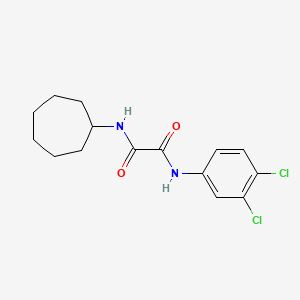
N-butyl-6-(4-ethylphenoxy)-1-hexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-6-(4-ethylphenoxy)-1-hexanamine, also known as BMPEA, is a chemical compound that has gained attention in recent years due to its presence in some dietary supplements. BMPEA is structurally similar to amphetamine and has been reported to have stimulant effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of N-butyl-6-(4-ethylphenoxy)-1-hexanamine is not fully understood, but it is believed to act on the central nervous system by increasing the release of dopamine and norepinephrine. This results in increased arousal, alertness, and attention.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It has also been shown to increase the release of glucose and fatty acids into the bloodstream. This compound has been reported to have a longer duration of action than amphetamine, which may make it a more effective treatment for certain conditions.
Advantages and Limitations for Lab Experiments
N-butyl-6-(4-ethylphenoxy)-1-hexanamine has several advantages as a research tool. It has a similar structure and mechanism of action to amphetamine, which makes it a useful tool for studying the effects of amphetamines on the central nervous system. This compound has also been shown to have a longer duration of action than amphetamine, which may make it a more effective treatment for certain conditions.
One limitation of this compound is that its safety profile is not well understood. It has been reported to have stimulant effects on the central nervous system, which may make it potentially dangerous if used inappropriately. Additionally, the long-term effects of this compound use are not well understood, which may limit its use as a research tool.
Future Directions
There are several future directions for research on N-butyl-6-(4-ethylphenoxy)-1-hexanamine. One area of interest is its potential as a treatment for ADHD and obesity. This compound has been shown to have stimulant effects on the central nervous system, which may make it a useful treatment for these conditions. However, more research is needed to fully understand the safety and efficacy of this compound as a treatment.
Another area of interest is the development of new analogs of this compound with improved safety and efficacy profiles. Researchers are exploring the use of computational modeling to design new analogs that have similar effects on the central nervous system but with reduced potential for harm.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in recent years due to its presence in some dietary supplements. It has been used in scientific research to study its effects on the central nervous system and has been reported to have stimulant effects similar to amphetamine. This compound has several advantages as a research tool, but its safety profile is not well understood, which may limit its use in certain applications. There are several future directions for research on this compound, including its potential as a treatment for ADHD and obesity and the development of new analogs with improved safety and efficacy profiles.
Synthesis Methods
N-butyl-6-(4-ethylphenoxy)-1-hexanamine can be synthesized through a multi-step process that involves the reaction of 4-ethylphenol with n-butylamine, followed by the addition of hexanoyl chloride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N-butyl-6-(4-ethylphenoxy)-1-hexanamine has been used in scientific research to study its effects on the central nervous system. It has been reported to have stimulant effects similar to amphetamine, which has led to its use as a research tool to study the mechanisms of action of amphetamines. This compound has also been used in studies to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity.
properties
IUPAC Name |
N-butyl-6-(4-ethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-3-5-14-19-15-8-6-7-9-16-20-18-12-10-17(4-2)11-13-18/h10-13,19H,3-9,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSNVAPDBVPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=C(C=C1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)
![2-[(3-{[3-(4-nitrophenyl)acryloyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5065656.png)
![2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)
![2-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5065672.png)
![N-(4-methoxyphenyl)-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5065679.png)



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5065718.png)
![1,8,8-trimethyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5065719.png)
![(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5065720.png)
![N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide](/img/structure/B5065724.png)
